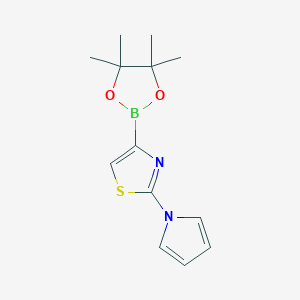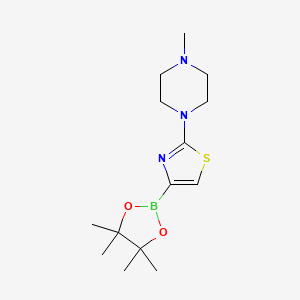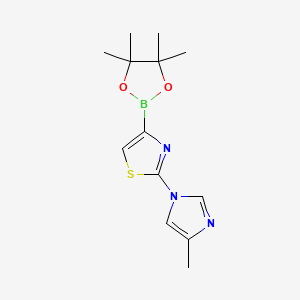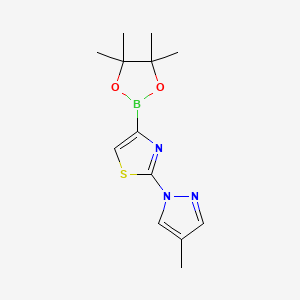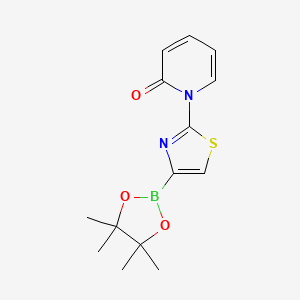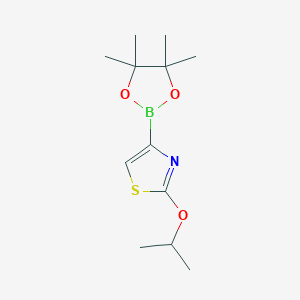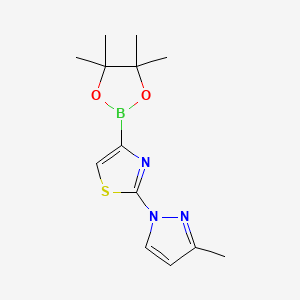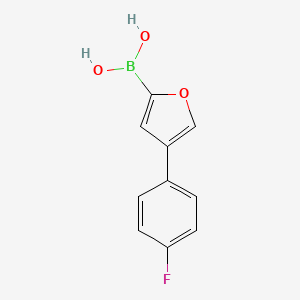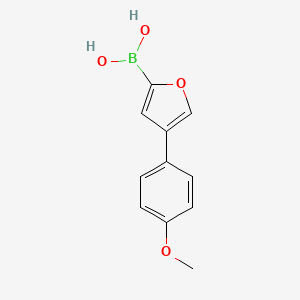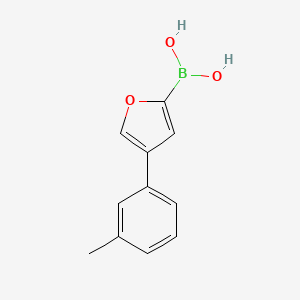
4-(3-Tolyl)furan-2-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Tolyl)furan-2-boronic acid, also known as 4-TFBA, is a boronic acid derivative of the organic compound furan. It is an aromatic compound that has been used in various scientific research applications, including drug discovery and synthesis. In addition, 4-TFBA has been used in several biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
4-(3-Tolyl)furan-2-boronic acid has been used in various scientific research applications, such as drug discovery and synthesis. In drug discovery, 4-(3-Tolyl)furan-2-boronic acid has been used to identify new drugs and to study the effects of drugs on biological systems. In drug synthesis, 4-(3-Tolyl)furan-2-boronic acid has been used to synthesize various drugs, including antibiotics and anti-cancer drugs. 4-(3-Tolyl)furan-2-boronic acid has also been used in the synthesis of other organic compounds, such as polymers and surfactants.
Wirkmechanismus
4-(3-Tolyl)furan-2-boronic acid is an aromatic compound that acts as an inhibitor of certain enzymes. It binds to the active site of the enzyme, preventing it from catalyzing the desired reaction. This inhibition of enzymatic activity can be used to study the effects of drugs on biological systems.
Biochemical and Physiological Effects
4-(3-Tolyl)furan-2-boronic acid has been used in various biochemical and physiological studies. It has been shown to inhibit the activity of certain enzymes, such as proteases, phosphatases, and kinases. In addition, 4-(3-Tolyl)furan-2-boronic acid has been used to study the effects of drugs on biological systems. It has been found to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Tolyl)furan-2-boronic acid has several advantages for lab experiments. It is an inexpensive and easily accessible compound, making it a good choice for laboratory studies. In addition, 4-(3-Tolyl)furan-2-boronic acid is a stable compound, making it suitable for long-term storage. However, it is important to note that 4-(3-Tolyl)furan-2-boronic acid is an aromatic compound, and therefore its use in certain experiments may be limited due to its reactivity.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(3-Tolyl)furan-2-boronic acid. One potential application is in the development of new drugs and drug delivery systems. 4-(3-Tolyl)furan-2-boronic acid could be used to study the effects of drugs on biological systems and to develop new drugs with improved efficacy and safety profiles. Another potential application is in the development of new polymers and surfactants. 4-(3-Tolyl)furan-2-boronic acid could be used to synthesize new polymers and surfactants with improved properties. Finally, 4-(3-Tolyl)furan-2-boronic acid could be used in the development of new analytical methods and instrumentation. This could lead to the development of more accurate and efficient analytical methods for the analysis of organic compounds.
Synthesemethoden
4-(3-Tolyl)furan-2-boronic acid can be synthesized using a variety of methods. One of the most commonly used methods involves the use of an aryl halide and a boronic acid in the presence of a base, such as sodium hydroxide. The reaction is exothermic and yields 4-(3-Tolyl)furan-2-boronic acid in high yields. Another method involves the use of an aryl halide and a boronic acid in the presence of a palladium catalyst. This method is more efficient and yields higher yields of 4-(3-Tolyl)furan-2-boronic acid.
Eigenschaften
IUPAC Name |
[4-(3-methylphenyl)furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-8-3-2-4-9(5-8)10-6-11(12(13)14)15-7-10/h2-7,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXNDNNDWZLRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC=CC(=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Tolyl)furan-2-boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

